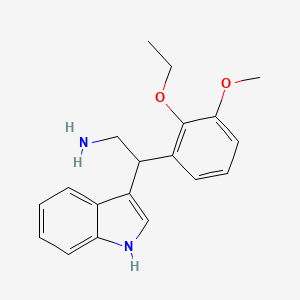

2-(2-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethanamine

Description

2-(2-Ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethanamine is a synthetic tryptamine derivative characterized by a substituted phenyl group (2-ethoxy-3-methoxy) and an indole moiety linked via an ethanamine backbone. The ethoxy and methoxy substituents on the phenyl ring may influence its pharmacokinetic profile, such as metabolic stability and membrane permeability, compared to simpler tryptamine derivatives like 2-(1H-indol-3-yl)ethanamine (tryptamine) .

Properties

IUPAC Name |

2-(2-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-3-23-19-14(8-6-10-18(19)22-2)15(11-20)16-12-21-17-9-5-4-7-13(16)17/h4-10,12,15,21H,3,11,20H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOBRJZOCBYGGEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1OC)C(CN)C2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethanamine typically involves multi-step organic reactions. One common approach is the condensation of 2-ethoxy-3-methoxybenzaldehyde with indole-3-acetaldehyde in the presence of a suitable catalyst. The reaction conditions often include:

- Solvent: Ethanol or methanol

- Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid

- Temperature: Reflux conditions (around 80-100°C)

- Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(2-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce primary or secondary amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds related to indole derivatives exhibit significant anticancer properties. Studies have shown that indole-based compounds can induce apoptosis in various cancer cell lines. For instance, the compound's structure allows it to interact with cellular pathways involved in cancer proliferation and survival. In vitro studies have demonstrated cytotoxic effects against human cancer cell lines, suggesting its potential as a lead compound for developing anticancer agents .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it exhibits significant antibacterial and antifungal activities, making it a candidate for further development in treating infections caused by resistant strains of bacteria and fungi .

Neuroprotective Effects

There is emerging evidence that indole derivatives possess neuroprotective properties, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. The mechanism may involve the inhibition of acetylcholinesterase, an enzyme associated with the breakdown of acetylcholine, thereby enhancing cholinergic transmission in the brain .

Synthetic Methodologies

The synthesis of 2-(2-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethanamine typically involves multi-step reactions that include:

- Formation of Indole Derivatives: Utilizing various reagents to synthesize the indole core.

- Alkylation Reactions: Introducing the ethoxy and methoxy groups through alkylation techniques.

- Final Coupling Reactions: Combining the indole derivative with the aromatic component to yield the final product.

These synthetic routes are essential for optimizing yield and purity while minimizing environmental impact through green chemistry approaches .

Case Study 1: Anticancer Evaluation

In a study published in a peer-reviewed journal, researchers synthesized several indole derivatives and evaluated their cytotoxicity against human cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents, highlighting their potential as novel anticancer drugs .

Case Study 2: Antimicrobial Testing

Another study focused on testing the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined, showing promising results that warrant further investigation into its application as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-(2-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:

Binding to Receptors: Interacting with specific receptors in the body to modulate biological responses.

Enzyme Inhibition: Inhibiting the activity of enzymes involved in metabolic pathways.

Signal Transduction: Affecting signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

Phenyl Substituents

- 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)propanamide (): Replaces the ethoxy/methoxy phenyl group with a fluorinated biphenyl system.

- N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)ethanamine (): Features a fluorobenzyl group instead of the substituted phenyl ring, which may alter steric interactions and metabolic pathways .

Indole Modifications

- 2-(5-Methoxy-1-methyl-1H-indol-3-yl)ethanamine (): Introduces a methyl group at position 1 and a methoxy group at position 5 of the indole ring. Methylation at N1 reduces susceptibility to oxidative degradation, enhancing stability .

- 2-[2-Methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethanamine (): The trifluoromethoxy group at position 5 increases lipophilicity and may enhance blood-brain barrier penetration compared to methoxy substituents .

Backbone Modifications

- 2-(1H-Indol-3-yl)-N-(3-pyridinylmethyl)ethanamine (): Replaces the phenyl group with a pyridinylmethyl moiety, introducing basic nitrogen atoms that could facilitate hydrogen bonding with targets like HSP90 .

- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide (): Incorporates a naphthalene-propanamide chain instead of ethanamine, expanding π-π stacking interactions with aromatic residues in proteins .

Pharmacological Activity Comparison

Antimicrobial Activity

- 2-(1H-Indol-3-yl)-N-(3,4-diphenylthiazol-2(3H)-ylidene)ethanamine derivatives (): Exhibit broad-spectrum antibacterial activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values ranging from 8–32 µg/mL. The thiazole ring enhances membrane disruption compared to non-heterocyclic analogs .

- Tryptamine hydrochloride (): Shows moderate antiplasmodial activity but lacks significant antimicrobial effects, highlighting the importance of substituents in determining biological specificity .

Protein Interaction and Enzyme Inhibition

- 2-(5-Propyl-1H-indol-3-yl)ethanamine hydrochloride (): Binds to HSP90 via hydrogen bonds with GLU527 and TYR604, with a binding affinity (Kd) of 12.3 µM. The nitro group on the indole ring is critical for this interaction .

Key Research Findings

- Substituent Effects : Methoxy and ethoxy groups on aromatic rings enhance metabolic stability but may reduce solubility. Fluorinated analogs (e.g., ) show improved target selectivity due to electronegativity and steric effects .

- Backbone Flexibility : Ethanamine derivatives exhibit greater conformational flexibility than rigid amide-linked analogs (e.g., ), impacting their ability to fit into enzyme active sites .

- Synthetic Accessibility : Schiff base and reductive amination strategies () offer higher yields (~65–70%) compared to multi-step cyclization routes (~40–50%) .

Biological Activity

2-(2-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethanamine, also known by its CAS number 881044-37-7, is a complex organic compound belonging to the phenethylamine class. This compound features an indole moiety, which is prevalent in many biologically active substances. The presence of ethoxy and methoxy groups on the phenyl ring significantly contributes to its chemical reactivity and potential biological activity.

The molecular formula of this compound is , with a molecular weight of 310.4 g/mol. Its structure is characterized by an indole ring connected to a phenyl group via an ethanamine chain, as illustrated below:

| Property | Value |

|---|---|

| Chemical Formula | C19H22N2O2 |

| Molecular Weight | 310.4 g/mol |

| IUPAC Name | This compound |

| PubChem CID | 4962765 |

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound may exert its effects through:

- Hydrogen bonding and hydrophobic interactions with target proteins.

- Modulation of receptor activity, potentially influencing pathways related to cell proliferation and apoptosis.

Biological Activity

Research indicates that this compound may possess significant biological activities, particularly in the context of cancer research. Preliminary studies suggest potential anticancer properties, although comprehensive data are still limited.

Case Studies and Research Findings

-

Anticancer Activity : In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). For instance, derivatives with similar structures demonstrated IC50 values ranging from to against these cell lines .

Compound Cell Line IC50 (µM) Similar Compound A MCF-7 0.48 Similar Compound B U-937 0.76 2-(2-Ethoxy...) MCF-7 TBD - Mechanistic Studies : Flow cytometry assays have indicated that related compounds can induce apoptosis in cancer cells through increased caspase activity, suggesting a mechanism of action that involves programmed cell death .

Comparative Analysis

When comparing this compound to other similar compounds in terms of biological activity:

| Compound | Key Features | Anticancer Activity (IC50 µM) |

|---|---|---|

| 2-(4-methoxyphenyl)... | Lacks ethoxy group | Higher IC50 values |

| 2-(4-ethoxyphenyl)... | Lacks methoxy group | Moderate activity |

| 2-(2-Ethoxy... | Contains both ethoxy and methoxy groups | TBD |

Q & A

Q. What are the recommended synthetic routes for 2-(2-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethanamine, and how can researchers optimize yield and purity?

- Methodological Answer: The synthesis typically involves coupling indole derivatives with substituted phenyl ethylamine precursors. For example, indole-3-ethylamine intermediates (e.g., 2-(1H-indol-3-yl)ethanamine, CAS 61-54-1 ) can be functionalized with ethoxy and methoxy groups via nucleophilic substitution or Ullmann-type coupling. Evidence from structurally analogous compounds suggests using palladium catalysts for aryl ether formation . To optimize purity, employ column chromatography with polar/non-polar solvent gradients and validate via HPLC (≥95% purity threshold) .

Q. How can researchers confirm the structural identity of this compound, and which spectroscopic techniques are most reliable?

- Methodological Answer: Combine 1H/13C NMR to resolve the ethoxy-methoxyphenyl and indole moieties (e.g., aromatic protons at δ 6.8–7.4 ppm ). High-resolution mass spectrometry (HR-MS) confirms molecular weight (e.g., [M+H]+ expected for C19H22N2O2: 310.1675). For crystallographic validation, single-crystal X-ray diffraction (as used in ) provides unambiguous confirmation. Cross-reference spectral data with PubChem entries for analogous compounds (e.g., 2-(4-ethoxy-3,5-dimethoxyphenyl)ethanamine, InChIKey: RHOGRSKNWDNCDN ).

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for experimental design?

- Methodological Answer: The compound is likely hydrophobic due to aromatic substituents; solubilize in DMSO or ethanol for biological assays. Stability tests (e.g., TGA/DSC) should assess decomposition above 200°C . Monitor photodegradation under UV light using LC-MS to identify byproducts (e.g., demethylation or oxidation products ). Store at –20°C under inert gas to prevent oxidation of the indole ring .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity, and what are common pitfalls in assay interpretation?

- Methodological Answer: For antimicrobial studies, use standardized MIC assays (e.g., broth microdilution per CLSI guidelines) against Gram-positive/negative strains . For anticancer activity, employ cell viability assays (MTT or ATP-based) across multiple cancer lines (e.g., HepG2, MCF-7) with dose-response curves (IC50 calculation). Control for false positives by verifying cytotoxicity via lactate dehydrogenase (LDH) release assays . Note that indole derivatives may interact with serum proteins, requiring free fraction correction .

Q. How should researchers address contradictions in bioactivity data between studies on similar indole derivatives?

- Methodological Answer: Discrepancies often arise from differences in substituent positioning (e.g., 3-methoxy vs. 4-ethoxy groups) or stereochemistry. Perform comparative SAR studies using analogs (e.g., 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine ). Use molecular docking to predict binding affinities to targets like serotonin receptors or cytochrome P450 enzymes, followed by experimental validation (e.g., SPR or enzyme inhibition assays ).

Q. What advanced analytical strategies are recommended for detecting trace impurities or degradation products?

- Methodological Answer: LC-QTOF-MS with fragmentation mapping identifies impurities at <0.1% levels (e.g., alkylated byproducts from synthesis ). For degradation analysis, stress testing under acidic/alkaline conditions followed by 2D NMR (e.g., COSY, HSQC) resolves structural changes. Reference pharmacopeial guidelines (e.g., USP) for impurity thresholds and validation protocols .

Q. How can computational methods enhance understanding of the compound’s interactions with biological targets?

- Methodological Answer: Combine molecular dynamics (MD) simulations (e.g., GROMACS) with density functional theory (DFT) to model electron distribution in the ethoxyphenyl-indole system. Validate predictions using crystallographic data (e.g., hydrogen bonding patterns in ). For receptor studies, ensemble docking (AutoDock Vina) accounts for protein flexibility, improving binding mode accuracy .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining reproducibility?

- Methodological Answer: Optimize catalytic systems (e.g., switch from Pd(OAc)2 to PdCl2(dppf) for higher turnover in coupling reactions ). Implement process analytical technology (PAT) for real-time monitoring (e.g., inline FTIR to track reaction progress). For purification, transition from column chromatography to recrystallization in ethanol/water mixtures, ensuring consistent polymorph formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.